molecular formula C18H22N4OS B4757862 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4757862
M. Wt: 342.5 g/mol
InChI Key: LZYWFOCWOKVXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and a tetrahydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and thiophene rings. Common reagents used in these reactions include various amines, thiophenes, and piperazines under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.

Mechanism of Action

The mechanism of action of 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(PHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
  • 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(FURAN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Uniqueness

Compared to similar compounds, 4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties

Properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-17-14(10-13(11-15(17)23)16-4-3-9-24-16)20-18(19-12)22-7-5-21(2)6-8-22/h3-4,9,13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWFOCWOKVXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
4-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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